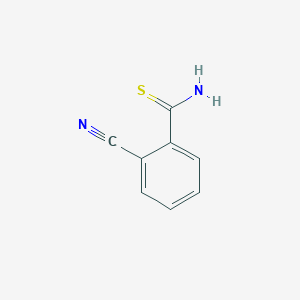
2-Cyanobenzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanobenzothioamide is an organic compound that belongs to the class of benzothiazoles. It is characterized by the presence of a cyano group (-CN) attached to the benzothiazole ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanobenzothioamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminobenzenethiol with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
Reaction of 2-aminobenzenethiol with cyanogen bromide: This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and economical methods. One such method includes the use of 2-aminobenzenethiol and a cyanating agent like cyanogen chloride in the presence of a catalyst. The reaction is conducted in a suitable solvent, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Cyanobenzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzothioamides.
Substitution: Various substituted benzothioamides depending on the nucleophile used.
Scientific Research Applications
2-Cyanobenzothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling.
Industry: this compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-cyanobenzothioamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The cyano group plays a crucial role in this interaction, as it can form strong interactions with the enzyme’s active site residues. Additionally, the benzothiazole ring can participate in π-π stacking interactions with aromatic amino acids in the enzyme.
Comparison with Similar Compounds
2-Cyanobenzothioamide can be compared with other similar compounds such as:
2-Aminobenzothiazole: Lacks the cyano group and has different reactivity and applications.
2-Mercaptobenzothiazole: Contains a thiol group instead of a cyano group, leading to different chemical properties and uses.
2-Cyanobenzothiazole: Similar structure but with different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its cyano group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H6N2S |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2-cyanobenzenecarbothioamide |
InChI |
InChI=1S/C8H6N2S/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H2,10,11) |
InChI Key |
XCDYCABSOGKWQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















